5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a piperazine ring fused with a triazolopyrimidine core, makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in inflammatory pathways . Additionally, it can modulate the activity of various receptors and ion channels, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the piperazine ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrimidine derivative with antiviral and antimicrobial activities.
Uniqueness
The presence of the piperazine ring in 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine enhances its biological activity and makes it a versatile scaffold for drug development. This structural feature allows for greater flexibility in designing compounds with specific biological targets and improved pharmacokinetic properties.
Properties
Molecular Formula |
C11H16N6 |
---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H16N6/c1-8-7-9(2)17-10(13-8)14-11(15-17)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3 |
InChI Key |
TWNTYMBOSNEPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCNCC3)C |
Origin of Product |
United States |
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